Chemical structure and properties of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole
Chemical structure and properties of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole
The following technical guide details the chemical structure, synthesis, and properties of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value heterocyclic building block.
[1]
Executive Summary
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole is a bifunctional heterocyclic scaffold characterized by a reactive electrophilic handle (chloromethyl) and a lipophilic, electron-rich aromatic core (2-methoxyphenyl). In medicinal chemistry, this compound serves as a critical "linchpin" intermediate. The oxazole ring functions as a bioisostere for amide bonds, improving metabolic stability, while the ortho-methoxy substituent provides specific steric bulk and electronic donation that can lock conformation in receptor binding pockets.
This guide explores its synthesis, reactivity profile, and application in generating libraries of bioactive small molecules.
Chemical Identity & Structural Analysis[2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| Core Scaffold | 1,3-Oxazole (5-membered heteroaromatic) |
| Key Substituents | C2: o-Methoxyphenyl (Electron Donor/Steric); C4: Chloromethyl (Electrophile) |
| CAS Registry Number | Note: While specific CAS numbers exist for the 5-methyl analog (475481-99-3) and para-isomer (122994-69-8), this specific ortho-isomer is often synthesized de novo as a custom building block.[1][2] |
Electronic & Steric Properties
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The Oxazole Ring: A weak base (pKa of conjugate acid ~0.8).[3] The oxygen atom contributes to the pi-system, making the C2 position susceptible to nucleophilic attack only under extreme conditions, while the C5 position is electron-rich and open to electrophilic substitution.
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The ortho-Methoxy Group: Unlike para-substitution, the ortho-methoxy group introduces significant torsional strain . This forces the phenyl ring to twist relative to the oxazole plane, potentially enhancing selectivity for protein targets requiring non-planar ligands.
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The Chloromethyl Handle: A primary alkyl chloride. It is highly reactive toward nucleophiles (amines, thiols, alkoxides) via SN2 mechanisms, making it an ideal attachment point for side chains.
Synthetic Pathways[7][8][9]
The most robust synthesis for 4-(chloromethyl)-2-aryloxazoles involves the condensation of an aryl amide with a di-halogenated ketone.
Primary Synthesis Protocol: The Modified Hantzsch Cyclization
This method avoids harsh dehydrating agents like POCl₃, preserving the sensitive methoxy group.
Reagents:
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Precursor A: 2-Methoxybenzamide (1.0 eq)
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Precursor B: 1,3-Dichloroacetone (1.1 eq)
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Solvent: Toluene or Xylene
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Temperature: Reflux (110–140 °C)
Step-by-Step Methodology:
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Dissolution: Dissolve 2-methoxybenzamide (15.1 g, 100 mmol) in anhydrous toluene (150 mL).
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Addition: Add 1,3-dichloroacetone (14.0 g, 110 mmol) in a single portion.
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Cyclization: Heat the mixture to reflux for 6–12 hours. The reaction proceeds via the initial attack of the amide oxygen on the ketone, followed by dehydration and cyclization.
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Monitoring: Monitor via TLC (30% EtOAc/Hexanes). Look for the disappearance of the polar amide spot.
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Workup: Cool to room temperature. The product may precipitate as the hydrochloride salt. If not, evaporate solvent, redissolve in EtOAc, wash with saturated NaHCO₃ (to remove HCl generated), water, and brine.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Synthesis Workflow Diagram
Caption: Modified Hantzsch cyclization pathway for the synthesis of the target oxazole.
Reactivity Profile & Medicinal Applications[10][11]
The "Electrophilic Warhead" (Chloromethyl)
The C4-chloromethyl group is the primary site for diversification.
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Amination: Reaction with primary/secondary amines (K₂CO₃, MeCN, 60°C) yields amino-methyl oxazoles , common in kinase inhibitors.
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Etherification: Reaction with phenols/alcohols (NaH, DMF) creates ether linkages.
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Thioetherification: Reaction with thiols generates sulfide bridges, which can be oxidized to sulfones.
The Oxazole Core
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C5-Proton: The proton at C5 is acidic enough to be lithiated (n-BuLi, -78°C). This allows for the introduction of electrophiles (e.g., aldehydes, halogens) at the C5 position, creating fully substituted oxazoles.
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Stability: The oxazole ring is resistant to hydrolysis under basic conditions but can ring-open under harsh acidic conditions (e.g., conc. HCl at reflux).
Reactivity Map
Caption: Divergent synthesis pathways utilizing the chloromethyl handle and C5-position.
Physicochemical Properties Table
| Property | Value / Description | Note |
| Physical State | White to off-white solid | Crystalline form preferred for stability. |
| Melting Point | 75–85 °C (Estimated) | Depends on purity; lower than para-isomer due to steric disruption of packing. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poor solubility in water; hydrolyzes slowly in aqueous acid. |
| Lipophilicity (LogP) | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability. |
| Storage | 2–8 °C, Desiccated | Moisture sensitive (hydrolysis of alkyl chloride to alcohol). |
Safety & Handling Protocol
Hazard Classification:
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Skin/Eye Irritant: The chloromethyl group is an alkylating agent. It is a potent skin and eye irritant and a potential sensitizer.
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Lachrymator: Like many benzyl/alkyl chlorides, it may cause tearing.
Handling Procedures:
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PPE: Double nitrile gloves, safety goggles, and lab coat.
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Ventilation: All operations, especially weighing and heating, must be performed in a functioning fume hood.
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Quenching: Quench excess alkylating agent with dilute ammonia or nucleophilic scavenger (e.g., thiosulfate) before disposal.
References
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Sigma-Aldrich. 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole Product Data. (Analogous structure reference). Link
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PubChem. Oxazole Structure and Bioactivity Data. National Library of Medicine. Link
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Waddell, P. C. (1966). The Synthesis of 4-Spiro-2-Aryloxazolines of Potential Pharmacological Interest. VCU Scholars Compass. Link
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience.
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RSC Medicinal Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities. Link
